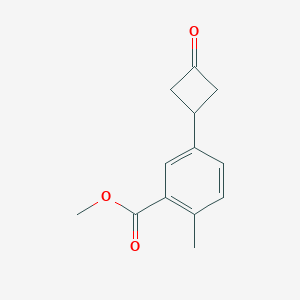
Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is a derivative of benzoate, featuring a cyclobutyl group with a ketone functionality at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-5-(3-oxocyclobutyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-methyl-5-(3-oxocyclobutyl)benzoic acid.
Reduction: Formation of 2-methyl-5-(3-hydroxycyclobutyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutyl ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: A para-substituted aryl bromide with similar ester functionality.
3-Oxocyclobutyl benzoate: A structurally related compound with a cyclobutyl group and a ketone functionality.
Uniqueness
Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is unique due to the presence of both a methyl group and a cyclobutyl ketone group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-(3-oxocyclobutyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-8-3-4-9(10-5-11(14)6-10)7-12(8)13(15)16-2/h3-4,7,10H,5-6H2,1-2H3 |
Clave InChI |
FUWOBISUESIXBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CC(=O)C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


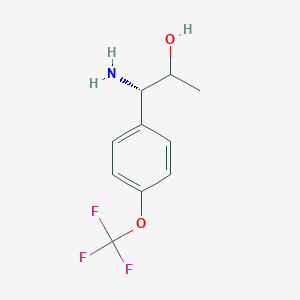
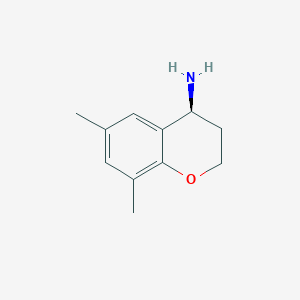
![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
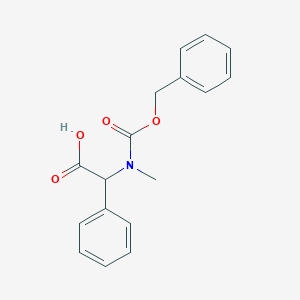
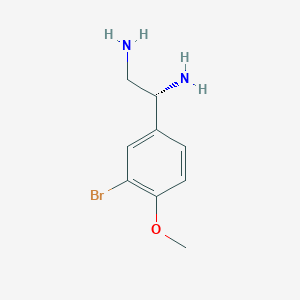
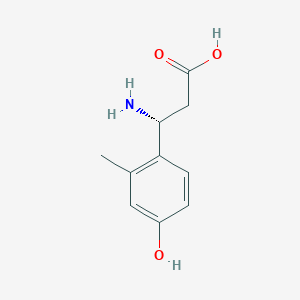
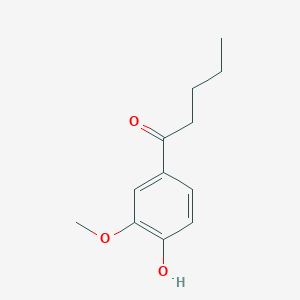
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
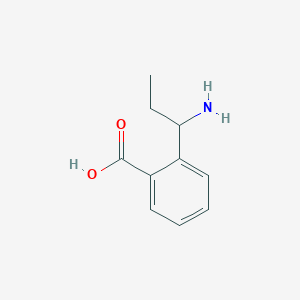

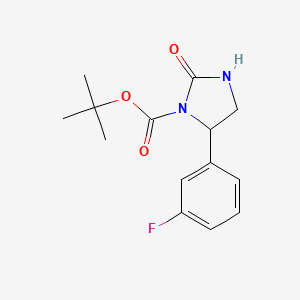
![4,7-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233699.png)
